11-trans-LTE4 is a metabolite of Leukotriene C4 (LTC4), a biologically active substance produced by various cells, including leukocytes and mast cells []. LTC4 is formed during allergic and anaphylactic reactions []. It undergoes a series of metabolic transformations, one of which leads to the formation of Leukotriene E4 (LTE4) [, ]. 11-trans-LTE4 is then formed as a metabolite of LTE4.
Classification: 11-trans-LTE4 belongs to the family of cysteinyl leukotrienes, a group of lipid mediators derived from arachidonic acid [].
Role in Scientific Research: 11-trans-LTE4 serves as a biomarker in research studying the metabolism and excretion pathways of leukotrienes [, ]. It's also used in research exploring the mechanisms of allergic and anaphylactic reactions [].
Leukotrienes are produced by various immune cells, including mast cells, eosinophils, and macrophages. They play critical roles in mediating inflammatory responses and are implicated in conditions such as asthma, allergic rhinitis, and other inflammatory diseases. 11-trans Leukotriene E4 is classified as a cysteinyl leukotriene, which indicates its structure contains a cysteine residue and is involved in the modulation of immune responses.
The synthesis of 11-trans Leukotriene E4 primarily involves the isomerization of Leukotriene E4. This process can be achieved through various methods:
The molecular structure of 11-trans Leukotriene E4 can be described as follows:
The structural configuration includes:
11-trans Leukotriene E4 participates in several chemical reactions:
Common reagents used in reactions involving 11-trans Leukotriene E4 include:
The mechanism of action for 11-trans Leukotriene E4 involves several biochemical pathways:
The physical and chemical properties of 11-trans Leukotriene E4 include:
11-trans Leukotriene E4 has several scientific applications:
11-trans Leukotriene E4 (11-trans LTE₄) is a cysteinyl leukotriene isomer with the molecular formula C₂₃H₃₇NO₅S and a molecular weight of 439.61 g/mol [2] [5] [6]. Its structure features a conjugated triene system and a cysteine-containing side chain linked via a thioether bond. The defining characteristic is the trans configuration at the C11–C12 double bond, contrasting with the cis configuration in native LTE₄. The full stereochemistry is designated as (5S,6R,7E,9E,11E,14Z), indicating chiral centers at C5 and C6, and specific geometries of the double bonds [5] [9].
11-trans LTE₄ is a geometric isomer of native LTE₄ (which has an 11-cis double bond). It arises from the non-enzymatic isomerization of LTE₄ under physiological conditions (e.g., pH changes or elevated temperature) [2] [6]. Unlike LTE₄, which exhibits significant biological activity in human airways and is a stable urinary biomarker, 11-trans LTE₄ displays distinct receptor binding profiles. While equipotent to LTE₄ in contracting guinea pig ileum, it shows reduced activity in other assays like bronchoconstriction [2] [3].
Table 1: Key Structural Features of LTE₄ Isomers
Feature | Native LTE₄ | 11-trans LTE₄ |
---|---|---|
C11–C12 Bond Geometry | cis (Z) | trans (E) |
Biosynthetic Origin | Enzymatic (LTD₄ → LTE₄) | Non-enzymatic isomerization |
Potency (Guinea Pig Ileum) | High | Equipotent to LTE₄ |
Stability in Urine | High (Biomarker) | Lower |
The biosynthesis of 11-trans LTE₄ originates from the 5-lipoxygenase (5-LO) pathway. 5-LO, in conjunction with the 5-LO-activating protein (FLAP), catalyzes the conversion of arachidonic acid to the unstable epoxide leukotriene A₄ (LTA₄). This occurs primarily in myeloid cells like neutrophils, eosinophils, and mast cells [3] [7] [9]. FLAP is essential for presenting arachidonic acid to 5-LO, enabling efficient LTA₄ synthesis [7].
LTA₄ is exported from its cell of origin (e.g., neutrophils) and can be taken up by other cells expressing LTA₄-conjugating enzymes:
11-trans LTE₄ undergoes oxidative degradation, primarily via omega-oxidation catalyzed by cytochrome P450 (CYP) enzymes in the liver:
Table 2: Major Degradation Metabolites of 11-trans LTE₄
Metabolite | Enzyme System | Location | Significance |
---|---|---|---|
ω-Hydroxy-11-trans LTE₄ | Cytochrome P450 (CYP4F) | Liver Microsomes | Initial ω-oxidation step; less hydrophilic |
ω-Carboxy-11-trans LTE₄ | Dehydrogenases (NAD⁺-dependent) | Liver Cytosol | Terminal carboxyl group enables β-oxidation |
ω-Carboxy-tetranor-11-trans LTE₃ | Peroxisomal β-Oxidation | Peroxisomes | Short-chain dicarboxylic acid; major excreted form (if peroxisomes functional) |
Key Finding: Unlike LTC₄ and LTD₄, which are poor substrates, LTE₄ and its 11-trans isomer are efficiently metabolized via this ω-oxidation pathway [4] [8]. This pathway represents a major hydroxyl radical-mediated inactivation mechanism, converting the bioactive mediator into polar, readily excretable dicarboxylic acids [4] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7